

The Thiazole Scaffold: A Privileged Motif for Targeting Key Pathologies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B057550

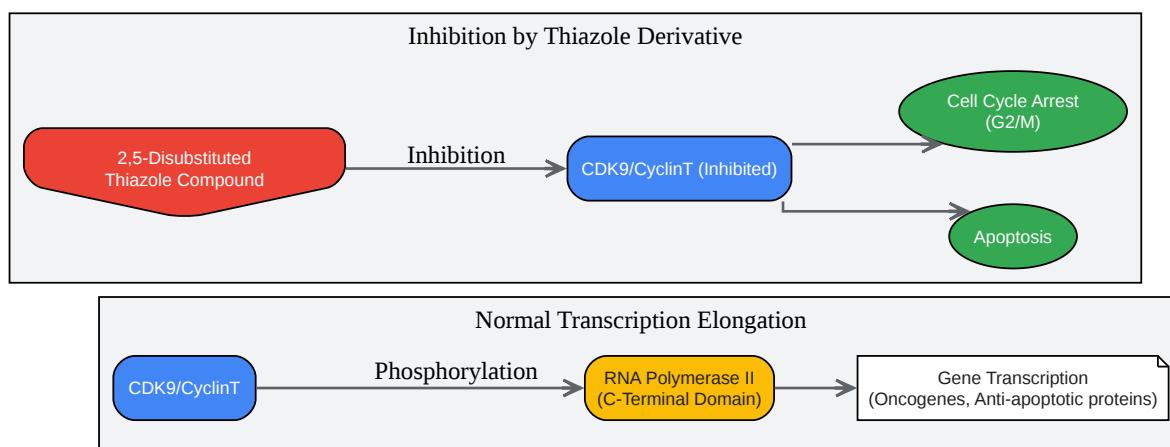
[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Thiazole Ring in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in both natural products, such as thiamine (Vitamin B1), and a multitude of synthetic drugs underscores its remarkable versatility as a pharmacophore. The unique electronic properties and structural rigidity of the thiazole nucleus, coupled with its capacity for diverse substitutions, allow for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with a wide array of biological targets. This guide provides a comprehensive exploration of the therapeutic targets of 2,5-dimethyl-thiazole compounds and their derivatives, offering insights into their mechanisms of action and providing a practical framework for their investigation in a drug discovery context. While much of the existing research focuses on more complex 2,5-disubstituted thiazole derivatives, the foundational principles and identified targets provide a strong rationale for the exploration of simpler 2,5-dimethylated analogs as potentially potent therapeutic agents.

I. Anticancer Therapeutic Targets: Intercepting Malignant Signaling


The thiazole scaffold has been extensively exploited in the design of novel anticancer agents, demonstrating efficacy against a range of malignancies. These compounds often function by inhibiting key enzymes that drive cancer cell proliferation, survival, and metastasis.

A. Cyclin-Dependent Kinase 9 (CDK9): A Transcriptional Gatekeeper

Cyclin-Dependent Kinase 9 (CDK9) plays a pivotal role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation.^[1] In many cancers, including acute myeloid leukemia, there is a hyper-activation of CDK9, leading to the overexpression of anti-apoptotic proteins and oncogenes.^[1] Consequently, CDK9 has emerged as a promising therapeutic target.

Recent studies have identified 2,5-disubstituted thiazole derivatives as potent inhibitors of CDK9.^[1] For instance, a synthesized compound, referred to as compound 24 in one study, demonstrated significant inhibitory activity against CDK9 with an IC₅₀ value of 5.5 nM and potent anti-proliferative effects against MOLM-13 leukemia cells (IC₅₀ = 0.034 μM).^[1] Mechanistically, these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase.^[1]

Diagram: CDK9 Inhibition by 2,5-Disubstituted Thiazole Derivatives

[Click to download full resolution via product page](#)

Caption: Inhibition of CDK9-mediated transcription by 2,5-disubstituted thiazole compounds.

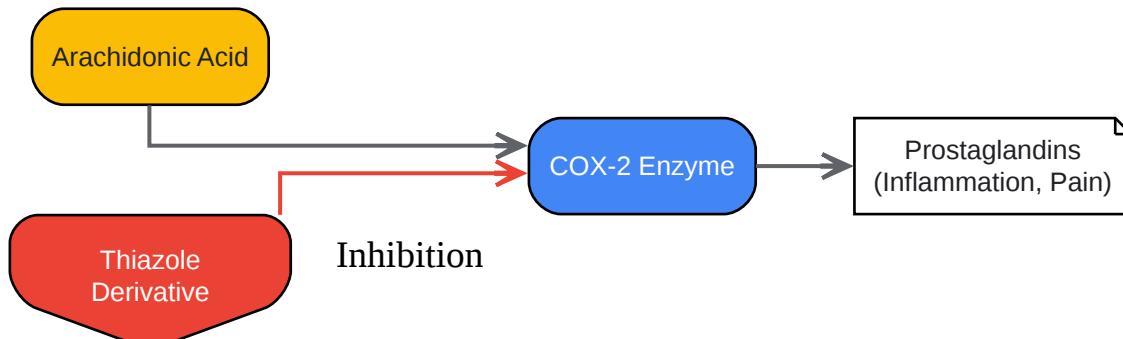
B. c-Met Kinase: A Driver of Metastasis

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and proliferation. Aberrant c-Met signaling is a hallmark of many aggressive cancers. Thiazole and thiadiazole carboxamide derivatives have been designed and synthesized as potent c-Met inhibitors.^{[2][3]} One promising compound, 51am, demonstrated potent inhibition of c-Met and induced cell cycle arrest and apoptosis in cancer cells.^{[2][3]}

C. Epidermal Growth Factor Receptor (EGFR): A Pro-Survival Signal

The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Thiazole-containing compounds have been developed as effective EGFR inhibitors.^{[4][5]} For instance, certain pyrazolyl-thiazole derivatives have shown marked EGFR inhibitory activity with IC₅₀ values in the nanomolar range.^[4] These compounds often exhibit significant cytotoxicity against cancer cell lines that are dependent on EGFR signaling.^{[4][5]}

II. Anti-inflammatory Therapeutic Targets: Quelling the Fire of Inflammation


Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer. Thiazole derivatives have shown significant promise as anti-inflammatory agents by targeting enzymes involved in the inflammatory cascade.

A. Cyclooxygenase-2 (COX-2): A Key Mediator of Pain and Inflammation

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of

inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy. A number of thiazole derivatives have been identified as potent and selective COX-2 inhibitors.^[6] ^[7]^[8] For example, certain 5,6-diarylimidazo[2,1-b]thiazole derivatives have been shown to be potent and orally active selective COX-2 inhibitors.^[6]

Diagram: COX-2 Inhibition by Thiazole Derivatives

[Click to download full resolution via product page](#)

Caption: Thiazole derivatives block the conversion of arachidonic acid to prostaglandins by inhibiting the COX-2 enzyme.

III. Antifungal Therapeutic Targets: Combating Fungal Pathogens

Invasive fungal infections pose a significant threat to immunocompromised individuals. The thiazole scaffold is a key component of several antifungal drugs, primarily targeting the synthesis of ergosterol, an essential component of the fungal cell membrane.

A. Lanosterol 14 α -demethylase (CYP51): A Critical Enzyme in Ergosterol Biosynthesis

Lanosterol 14 α -demethylase (CYP51) is a cytochrome P450 enzyme that catalyzes a crucial step in the biosynthesis of ergosterol.^[9]^[10]^[11]^[12]^[13] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and inhibiting growth.^[10] Numerous azole antifungals, which often contain a thiazole or a related azole ring, function through the inhibition of CYP51.^[9]^[11]

[12] The nitrogen atom of the azole ring coordinates with the heme iron atom in the active site of CYP51, preventing substrate binding.[11]

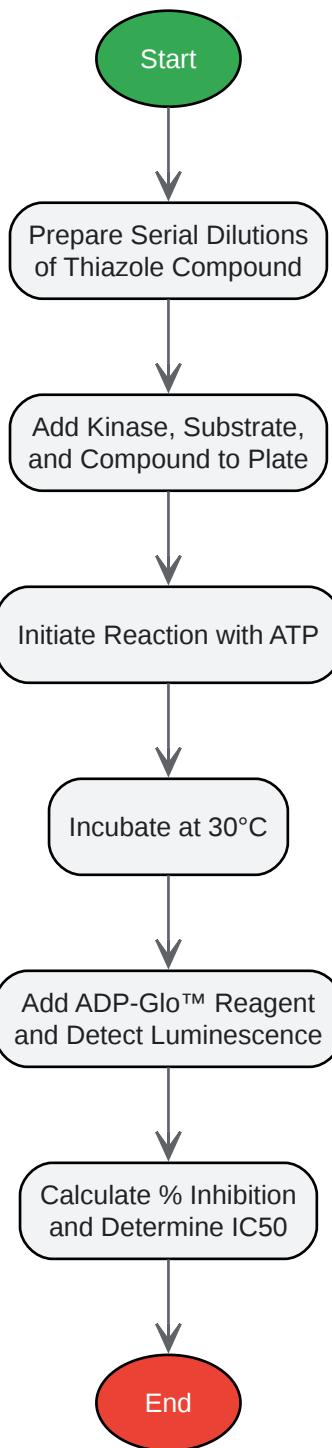
IV. Experimental Protocols for Target Validation

The following protocols provide a framework for evaluating the therapeutic potential of novel 2,5-dimethyl-thiazole compounds against the identified targets.

A. In Vitro Kinase Inhibition Assay (General Protocol for CDK9, c-Met, EGFR)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:


- Recombinant kinase (e.g., CDK9/Cyclin T1, c-Met, EGFR)
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compound (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- White, opaque 96-well or 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

- Reaction Setup: In a multi-well plate, add the test compound, recombinant kinase, and kinase-specific substrate.
- Reaction Initiation: Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This is typically a two-step process involving the depletion of remaining ATP followed by the conversion of ADP to ATP, which is then used to generate a luminescent signal.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram: General Kinase Inhibition Assay Workflow

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for an in vitro kinase inhibition assay.

B. MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

[2][3]

Materials:

- Cancer cell line of interest (e.g., MOLM-13, A549)
- Cell culture medium and supplements
- Test compound (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well clear flat-bottom plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to an untreated control. Determine the IC₅₀ value by plotting the percentage of

viability against the logarithm of the compound concentration.

V. Quantitative Data Summary

The following table summarizes the inhibitory activities of representative thiazole derivatives against various therapeutic targets.

Compound Class	Target	IC50 (nM)	Cell Line	Cell-based IC50 (μM)	Reference
2,5-Disubstituted Thiazole	CDK9	5.5	MOLM-13	0.034	[1]
Thiazole Carboxamide	c-Met	2.54	MKN-45	-	[14]
Pyrazolyl-Thiazole	EGFR	60	MCF-7	0.07	[4]
Imidazo[2,1-b]thiazole	COX-2	300	-	-	[6]
Phenylthiazole	Fungal CYP51	-	C. albicans	MIC: 1-16 μg/mL	[15]

VI. Conclusion and Future Directions

The thiazole scaffold, particularly with a 2,5-disubstitution pattern, has proven to be a highly valuable framework for the development of potent and selective inhibitors of key therapeutic targets in oncology, inflammation, and infectious diseases. The accumulated evidence strongly suggests that even simpler 2,5-dimethyl-thiazole derivatives warrant further investigation as potential drug candidates. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 2,5-dimethyl-thiazole compounds against the targets outlined in this guide. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, detailed mechanistic studies, including X-ray crystallography of inhibitor-target complexes, will provide invaluable insights for the rational design of next-generation thiazole-based therapeutics.

VII. References

- Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 38(1), 2247183. --
INVALID-LINK--
- Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 38(1), 2247183. --
INVALID-LINK--
- Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 38(1), 2247183. --
INVALID-LINK--
- Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 38(1), 2247183. --
INVALID-LINK--
- Abdel-Maksoud, M. S., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 37(1), 2235-2253. --INVALID-LINK--
- El-Sayed, N. N. E., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. *European Journal of Medicinal Chemistry*, 241, 114661. --INVALID-LINK--
- Acar, Ç., et al. (2022). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. *ACS Omega*, 7(33), 29013-29031. --INVALID-LINK--

- Oniga, S., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. *Molecules*, 23(7), 1784. --INVALID-LINK--
- Abdelgawad, M. A., et al. (2021). Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. *Bioorganic Chemistry*, 115, 105221. --INVALID-LINK--
- Ghosh, S., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. *Acta Pharmaceutica Sinica B*, 12(1), 1-25. --INVALID-LINK--
- Shao, H., et al. (2025). Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9. *Bioorganic Chemistry*, 160, 108436. --INVALID-LINK--
- Abourehab, M. A. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. *Journal of the Iranian Chemical Society*. --INVALID-LINK--
- Sağlık, B. N., et al. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. *Bioorganic & Medicinal Chemistry*, 24(24), 6439-6447. --INVALID-LINK--
- Al-Ostath, A. I., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. *ACS Omega*, 8(32), 29141-29156. --INVALID-LINK--
- Lamb, D. C., et al. (1997). Differential inhibition of *Candida albicans* CYP51 with azole antifungal stereoisomers. *FEMS Microbiology Letters*, 149(1), 31-36. --INVALID-LINK--
- Li, H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. *Journal of the Iranian Chemical Society*. --INVALID-LINK--
- Smolecule. (n.d.). Buy 2,5-Dimethylthiazole | 4175-66-0. --INVALID-LINK--
- Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. *Journal of Chemical Biology*, 7(4), 143-161. --INVALID-LINK--

- Strushkevich, N., et al. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. *Journal of Molecular Biology*, 397(4), 1067-1078. --INVALID-LINK--
- Parker, J. E., et al. (2014). Inhibition of lanosterol binding to *C. albicans* CYP51 by azole fungicides. *ResearchGate*. --INVALID-LINK--
- Lutz, I., et al. (2006). Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and *Candida albicans* for inhibition by different antifungal azoles. *Toxicology*, 228(1), 146-153. --INVALID-LINK--
- BenchChem. (2025). Discovery and synthesis of novel thiazole-based compounds. --INVALID-LINK--
- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. *Journal of Medicinal Chemistry*, 56(7), 2893-2906. --INVALID-LINK--
- National Center for Biotechnology Information. (n.d.). 2,5-Dimethylthiazole. PubChem. --INVALID-LINK--
- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. --INVALID-LINK--
- Li, Y., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. *ACS Omega*. --INVALID-LINK--
- Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. *ACS Infectious Diseases*, 3(11), 837-846. --INVALID-LINK--
- Rana, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. *Future Medicinal Chemistry*. --INVALID-LINK--
- Al-Omair, M. A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. *RSC Advances*, 15(20), 13686-13702. --INVALID-LINK--

- Al-Warhi, T., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. *Molecules*, 27(19), 6653. --INVALID-LINK--
- Morales, F., & Giordano, A. (2016). Overview of CDK9 as a target in cancer research. *Cell Cycle*, 15(4), 519-527. --INVALID-LINK--
- Smolecule. (n.d.). Buy 2,5-Dimethyl-4-phenylthiazole | 19968-59-3. --INVALID-LINK--
- Cerić, H., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. *Molecules*, 27(13), 4226. --INVALID-LINK--
- Oniga, S., et al. (2025). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. *ResearchGate*. --INVALID-LINK--
- Wagner, C. C., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. *European Journal of Medicinal Chemistry*, 284, 117006. --INVALID-LINK--
- Giordano, A., & Morales, F. (2025). CDK9 a Potential Target for Drug Development. *ResearchGate*. --INVALID-LINK--
- Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. *Molecules*, 28(21), 7312. --INVALID-LINK--
- Zhang, W., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. *RSC Medicinal Chemistry*, 14(7), 1334-1345. --INVALID-LINK--
- Sharma, A., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. *European Journal of Medicinal Chemistry*, 189, 112016. --INVALID-LINK--
- Rangappa, S., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. *Bioorganic & Medicinal Chemistry*, 107, 117688. --INVALID-LINK--

- Al-Ghorbani, M., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie. --INVALID-LINK--
- Oniga, S., et al. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 25(20), 4729. --INVALID-LINK--
- Stankova, I., et al. (2023). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 28(15), 5830. --INVALID-LINK--
- Yurttaş, L., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 23(10), 2663. --INVALID-LINK--
- Sharma, S., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(13), 5192. --INVALID-LINK--
- Lesyk, R., et al. (2017). Anticancer activity of 2,5-substituted thiazolidinone derivatives. ResearchGate. --INVALID-LINK--
- Capanoglu, E., et al. (2023). Characterization and Bioactive Properties of Exopolysaccharides from *Pediococcus ethanolidurans* Isolated from Kırçan (Smilax excelsa L.) Pickles. Foods, 12(15), 2931. --INVALID-LINK--
- FooDB. (2010). Showing Compound 2,5-Dimethylthiazole (FDB010962). --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Validation of Human Sterol 14 α -Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-*Candida Albicans* Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Thiazole Scaffold: A Privileged Motif for Targeting Key Pathologies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057550#potential-therapeutic-targets-of-2-5-dimethyl-thiazole-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com